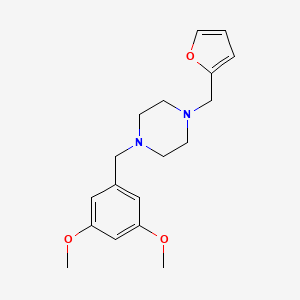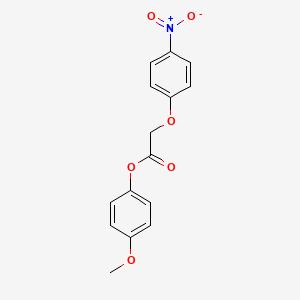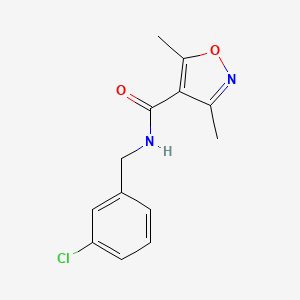
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, also known as DCFO, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. This compound belongs to the family of oxadiazoles, which have been found to possess a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of DNA topoisomerase, which is essential for DNA replication and cell division. In addition, it has been found to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the development and progression of cancer. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has also been found to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit potent biological activity. However, there are also some limitations associated with the use of 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole in lab experiments. For example, its solubility in water is relatively low, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. One potential avenue of research is to explore its potential applications in the field of cancer therapy. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to exhibit potent anticancer activity in vitro, and further studies are needed to determine its efficacy in vivo. Another potential area of research is to explore its potential as an antimicrobial agent. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to exhibit potent antimicrobial activity against various pathogenic microorganisms, and further studies are needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis method of 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction between 2,4-dichlorobenzyl chloride and 4-fluorophenyl hydrazine in the presence of potassium carbonate. The resulting intermediate is then reacted with cyanogen bromide to yield 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. This method has been optimized to improve the yield and purity of 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole.
Aplicaciones Científicas De Investigación
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. In addition, it has been found to exhibit potent anticancer activity against various cancer cell lines.
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN2O/c16-11-4-1-10(13(17)8-11)7-14-19-15(21-20-14)9-2-5-12(18)6-3-9/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBMZEQXJVQFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CC3=C(C=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)

![1-methyl-5-phenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5852392.png)
![3-(4-chlorophenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5852399.png)


![N-(4-fluorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5852413.png)

![3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one](/img/structure/B5852443.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5852446.png)

![N-[4-(acetylamino)-3-methylphenyl]benzamide](/img/structure/B5852467.png)
![methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate](/img/structure/B5852472.png)
